molecular formula C11H20N2O2 B580299 (NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine CAS No. 18310-16-2

(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine

Cat. No.: B580299
CAS No.: 18310-16-2
M. Wt: 212.293
InChI Key: WMOHRTPISGYZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a hydroxyimino group and a cycloundecylidene moiety, which contribute to its distinct chemical properties

Properties

CAS No.

18310-16-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.293

IUPAC Name

N-(2-nitrosocycloundecen-1-yl)hydroxylamine

InChI

InChI=1S/C11H20N2O2/c14-12-10-8-6-4-2-1-3-5-7-9-11(10)13-15/h12,14H,1-9H2

InChI Key

WMOHRTPISGYZCU-UHFFFAOYSA-N

SMILES

C1CCCCC(=C(CCCC1)N=O)NO

Synonyms

1,2-Cycloundecanedione dioxime

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine typically involves the reaction of cycloundecanone with hydroxylamine under specific conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product. The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted cycloundecylidene derivatives.

Scientific Research Applications

(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine involves its interaction with molecular targets through the hydroxyimino group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Cycloundecanone oxime: Shares a similar structure but lacks the hydroxyimino group.

    Cycloundecylidene hydroxylamine: Similar but without the oxime functionality.

    Hydroxyimino derivatives: Compounds with similar hydroxyimino groups but different cyclic structures.

Uniqueness

(NZ)-N-[(2Z)-2-hydroxyiminocycloundecylidene]hydroxylamine is unique due to its combination of a hydroxyimino group and a cycloundecylidene moiety

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